Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride is a chemical compound with the molecular formula C18H34ClNO2. It is known for its unique structure, which includes two cyclohexylmethyl groups attached to a central propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride typically involves the reaction of cyclohexylmethyl bromide with a suitable amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides
Scientific Research Applications
Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 3-amino-2,2-bis(phenylmethyl)propanoate hydrochloride: Similar structure but with phenylmethyl groups instead of cyclohexylmethyl groups.
Methyl 3-amino-2,2-bis(ethylmethyl)propanoate hydrochloride: Similar structure but with ethylmethyl groups instead of cyclohexylmethyl groups.
The uniqueness of this compound lies in its specific cyclohexylmethyl groups, which impart distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
1255098-86-2 |
---|---|
Molecular Formula |
C18H34ClNO2 |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-cyclohexyl-2-(cyclohexylmethyl)propanoate;hydrochloride |
InChI |
InChI=1S/C18H33NO2.ClH/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16;/h15-16H,2-14,19H2,1H3;1H |
InChI Key |
NJDDBUNZSHARRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)(CC2CCCCC2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.